molecular formula C16H21NO2 B13765305 Ethyl 3-benzyl-2-cyano-3-methylpentanoate CAS No. 70289-04-2

Ethyl 3-benzyl-2-cyano-3-methylpentanoate

Cat. No.: B13765305
CAS No.: 70289-04-2
M. Wt: 259.34 g/mol
InChI Key: NRQJBGPWJLKSHK-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-2-cyano-3-methylpentanoate (PubChem CID: 144392) is a cyanoester compound with the molecular formula C16H21NO2 . This structure features a pentanoate ester backbone that is multi-substituted with a benzyl group, a cyano (CN) group, and a methyl group, making it a versatile intermediate in organic synthesis . Cyanoacetate derivatives are of significant interest in medicinal and materials chemistry research due to their utility as building blocks for more complex molecules . Researchers may employ this compound as a precursor in the synthesis of fused or substituted azaheterocycles, which are important scaffolds in the development of compounds with potential biological activity . Its structure suggests potential use in cyclization reactions and as a dipolarophile in cycloaddition reactions to create novel heterocyclic systems . The specific applications and mechanism of action for this compound are areas for ongoing investigation by qualified researchers. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

70289-04-2

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl 3-benzyl-2-cyano-3-methylpentanoate

InChI

InChI=1S/C16H21NO2/c1-4-16(3,11-13-9-7-6-8-10-13)14(12-17)15(18)19-5-2/h6-10,14H,4-5,11H2,1-3H3

InChI Key

NRQJBGPWJLKSHK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CC=CC=C1)C(C#N)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Benzyl 2 Cyano 3 Methylpentanoate

Direct Synthetic Routes to Ethyl 3-benzyl-2-cyano-3-methylpentanoate

The primary direct synthetic route to this compound involves the conjugate addition of a benzyl (B1604629) Grignard reagent to an α,β-unsaturated cyanoester. This method is favored for its efficiency in forming the key carbon-carbon bond at the β-position of the cyanoester.

Grignard-Type Alkylation of Ethyl sec-butylidenecyanoacetate with Benzyl Halides

The core of the synthesis is the 1,4-conjugate addition, or Michael addition, of a benzylmagnesium halide (e.g., benzylmagnesium chloride or bromide) to Ethyl sec-butylidenecyanoacetate, more systematically named ethyl (2E)-2-cyano-3-methylpent-2-enoate. In this reaction, the benzyl group, acting as a soft nucleophile, preferentially attacks the electrophilic β-carbon of the α,β-unsaturated system. This is in contrast to a 1,2-addition, where the nucleophile would attack the carbonyl carbon. The presence of the electron-withdrawing cyano and ester groups activates the double bond for this type of nucleophilic attack.

The general reaction mechanism proceeds through the formation of a magnesium enolate intermediate after the initial conjugate addition. This intermediate is then protonated during an aqueous workup to yield the final product, this compound. The regioselectivity of this reaction, favoring 1,4-addition over 1,2-addition, is a critical aspect. While Grignard reagents can be prone to 1,2-addition, the presence of the α-cyano group and the steric hindrance around the carbonyl group in Ethyl sec-butylidenecyanoacetate favor the conjugate addition pathway.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and selectivity of the desired product, careful optimization of the reaction conditions is paramount. Key parameters that are typically investigated include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the use of catalysts.

Solvent Effects in Grignard Alkylation Procedures

The choice of solvent is crucial in Grignard reactions as it can influence the solubility, stability, and reactivity of the Grignard reagent. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed because they can solvate the magnesium center of the Grignard reagent, which helps to stabilize it and maintain its nucleophilicity. libretexts.org Research into analogous conjugate addition reactions has shown that the solvent can impact the ratio of 1,4- to 1,2-addition products. For instance, in some cases, less polar solvents might favor the desired 1,4-addition.

SolventTypical Observations in Analogous SystemsPotential Impact on Yield of 1,4-Adduct
Diethyl EtherStandard solvent for Grignard reactions, generally provides good yields.Moderate to Good
Tetrahydrofuran (THF)Higher boiling point than diethyl ether, can increase reaction rates. May favor 1,2-addition in some cases due to stronger coordination.Variable, can be lower than diethyl ether if 1,2-addition is competitive.
Toluene (B28343)Often used as a co-solvent. Can sometimes improve selectivity for 1,4-addition.Potentially Improved
DichloromethaneLess common for Grignard reactions, but can be used in specific cases to influence selectivity.Substrate Dependent
Temperature and Stoichiometric Control in Organometallic Reactions

Temperature plays a critical role in controlling the selectivity of Grignard additions. Lower temperatures generally favor the thermodynamically more stable 1,4-addition product over the kinetically favored 1,2-addition product. mit.edu Performing the reaction at temperatures ranging from -78 °C to 0 °C is a common strategy to enhance the yield of the conjugate adduct.

The stoichiometry of the reactants also requires careful control. While a 1:1 molar ratio of the Grignard reagent to the α,β-unsaturated ester is theoretically required, in practice, a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the starting ester. However, a large excess should be avoided as it can lead to side reactions, such as addition to the ester carbonyl group after the initial conjugate addition.

ParameterConditionRationale and Expected Outcome
Temperature-78 °CMaximizes 1,4-selectivity by favoring the thermodynamic product. May lead to slower reaction rates.
0 °CA good compromise between reaction rate and selectivity for many conjugate additions.
Room TemperatureMay lead to a decrease in 1,4-selectivity and an increase in side products.
Stoichiometry (Grignard:Ester)1:1Theoretically ideal, but may result in incomplete conversion of the ester.
1.2:1Often optimal, ensuring complete reaction of the starting material while minimizing side reactions.
>1.5:1Increased risk of side reactions, including addition to the ester carbonyl.
Catalyst Investigation for Improved Reaction Efficiency

The use of catalysts, particularly copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is a well-established method for promoting the 1,4-conjugate addition of Grignard reagents. organic-chemistry.orgnih.gov The in-situ formation of an organocuprate species is believed to be responsible for the enhanced selectivity for 1,4-addition. These "softer" organocuprate reagents have a higher propensity to attack the "softer" β-carbon of the unsaturated system. The addition of a catalytic amount of a copper(I) salt can significantly improve the yield and selectivity of the desired product, often allowing the reaction to be performed at more convenient temperatures.

Catalyst (mol %)Typical Effect on Conjugate AdditionExample Yield Improvement (Analogous Systems)
NoneReaction may be sluggish and/or yield a mixture of 1,2- and 1,4-adducts.Variable (e.g., 40-60% 1,4-adduct)
CuI (5-10 mol %)Significantly promotes 1,4-addition, leading to higher yields and selectivity.Often >90% 1,4-adduct
CuBr·SMe₂ (5-10 mol %)Similar to CuI, effectively catalyzes the conjugate addition.Often >90% 1,4-adduct
CuCN (5-10 mol %)Also a viable catalyst for promoting 1,4-addition. mdpi.comComparable to other Cu(I) salts.

Precursor Synthesis Strategies

The synthesis of the starting material, Ethyl sec-butylidenecyanoacetate, is a critical preliminary step. The most common and efficient method for its preparation is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), with a ketone, 2-butanone.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate, and often involves the azeotropic removal of water to drive the reaction to completion. wikipedia.orggoogle.com The choice of catalyst and reaction conditions can influence the yield and purity of the resulting α,β-unsaturated product.

Starting Material 1Starting Material 2CatalystTypical ConditionsProduct
Ethyl cyanoacetate2-ButanonePiperidine/Acetic AcidToluene, reflux with Dean-Stark trapEthyl sec-butylidenecyanoacetate
Ethyl cyanoacetate2-ButanoneAmmonium AcetateBenzene (B151609), refluxEthyl sec-butylidenecyanoacetate

The resulting Ethyl sec-butylidenecyanoacetate is then purified before being used in the subsequent Grignard-type alkylation step.

Knoevenagel Condensation for Ethyl sec-butylidenecyanoacetate Preparation

The initial phase in the synthesis of the target compound involves the formation of an α,β-unsaturated cyanoacetate intermediate, specifically Ethyl sec-butylidenecyanoacetate (also known as ethyl 2-cyano-3-methylpent-2-enoate). This is achieved via the Knoevenagel condensation, a classic organic reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. organic-chemistry.org In this specific synthesis, the active methylene compound is ethyl cyanoacetate, and the carbonyl-containing reactant is butan-2-one (methyl ethyl ketone).

The reaction proceeds by combining ethyl cyanoacetate and butan-2-one in the presence of a suitable catalyst. The product, an α,β-unsaturated ester, serves as a critical electrophilic substrate for the subsequent alkylation step.

The success of the Knoevenagel condensation is highly dependent on the choice of catalyst, which is typically a weak base. The catalyst's role is to deprotonate the active methylene group of the ethyl cyanoacetate, generating a nucleophilic enolate ion that can then attack the electrophilic carbonyl carbon of butan-2-one. A variety of catalytic systems have been developed for this transformation, ranging from simple amines to more complex ionic liquids and solid-supported catalysts.

Base Catalysts : Weak organic bases are the most common catalysts for this reaction. Amines such as piperidine, pyridine (B92270), and triethylamine, or their salts like ammonium acetate, are frequently employed. google.com These bases are strong enough to generate the required enolate from the highly acidic ethyl cyanoacetate but are mild enough to prevent self-condensation of the ketone. More complex bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been shown to be effective, often providing high yields under mild conditions. rsc.org

Acidic Catalysts : While less common, Lewis acids such as TiCl₄ and ZnCl₂ can also catalyze the reaction, often in conjunction with a base. The Lewis acid activates the ketone's carbonyl group, making it more susceptible to nucleophilic attack.

Other Catalytic Systems : Modern synthetic methods have introduced a range of other catalysts to improve efficiency and align with green chemistry principles. Triphenylphosphine has been demonstrated as an effective catalyst for mild, solvent-free Knoevenagel condensations. organic-chemistry.org Ionic liquids, such as N-(2-Hydroxy-ethyl)-pyridinium chloride, have been explored as promoters that can enhance catalytic activity and allow for easier catalyst recycling. rsc.orgresearchgate.net

The following table summarizes various catalytic systems used in Knoevenagel condensation reactions.

Catalyst TypeExamplesRole in Reaction
Amine Bases Piperidine, Triethylamine, Ammonium Acetate, DABCODeprotonates the active methylene compound to form a nucleophilic enolate.
Lewis Acids TiCl₄, ZnCl₂Activates the carbonyl group of the aldehyde or ketone, increasing its electrophilicity.
Phosphines Triphenylphosphine (TPP)Acts as a mild and efficient catalyst, often under solvent-free conditions. organic-chemistry.org
Ionic Liquids N-(2-Hydroxy-ethyl)-pyridinium chlorideCan act as a promoter and a recyclable solvent system, enhancing reaction rates. rsc.org

The Knoevenagel condensation is, by definition, a reaction that eliminates a molecule of water during the final step of forming the carbon-carbon double bond. According to Le Châtelier's principle, the removal of this water byproduct from the reaction mixture is crucial as it shifts the equilibrium towards the formation of the desired α,β-unsaturated product, thereby increasing the reaction yield.

Several techniques are commonly employed to effectively remove water as it is formed:

Azeotropic Distillation : This method involves using a solvent, such as toluene or benzene, that forms a low-boiling azeotrope with water. The reaction is heated to reflux, and the vapor containing the solvent-water azeotrope is collected in a Dean-Stark apparatus. As the vapor condenses, the water separates from the immiscible organic solvent and is trapped, while the solvent is returned to the reaction flask.

Molecular Sieves : These are porous aluminosilicate (B74896) materials, such as zeolites, that can selectively adsorb small molecules like water into their crystalline structure. jalonzeolite.com Adding molecular sieves (typically 3Å or 4Å pore size for water removal) directly to the reaction mixture is a highly efficient method for dehydrating the system, particularly for reactions run at moderate temperatures or when azeotropic distillation is impractical. molecularsievedesiccants.commdpi.com This method is valued for its simplicity and effectiveness. jalonzeolite.com

Alkylation of Cyanoacetate Derivatives in Pentanoate Framework Construction

The second key step in the synthesis is the construction of the final pentanoate framework through the alkylation of the previously prepared Ethyl sec-butylidenecyanoacetate. This transformation is achieved via a conjugate addition, specifically a Michael reaction. libretexts.org In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated ester, breaking the π-bond of the alkene and forming a new carbon-carbon single bond. masterorganicchemistry.com This reaction is highly effective for forming the C-C bond at the C3 position and introducing the benzyl group to create the final product, this compound.

In the context of this specific Michael addition, the α,β-unsaturated intermediate, Ethyl sec-butylidenecyanoacetate, functions as the electrophile (or "Michael acceptor"). libretexts.org The key to the reaction is the selection of an appropriate nucleophile (or "Michael donor") that can deliver a benzyl carbanion.

While the outline mentions "alkyl halides," it is important to clarify their role. Alkyl halides, specifically benzyl halides (e.g., benzyl bromide or benzyl chloride), are not the direct reactants in the conjugate addition. Instead, they are the precursors used to generate a more potent benzyl nucleophile. Common methods include:

Grignard Reagents : Reacting a benzyl halide with magnesium metal produces a benzylmagnesium halide (a Grignard reagent). While Grignard reagents typically add directly to carbonyl groups (1,2-addition), their addition to α,β-unsaturated systems can be directed to favor conjugate addition (1,4-addition) by the addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI).

Organocuprates (Gilman Reagents) : These reagents, such as lithium dibenzylcuprate (Bn₂CuLi), are prepared from a benzyl halide via an intermediate organolithium species. Organocuprates are known as "soft" nucleophiles and are exceptionally effective at selectively performing conjugate addition to α,β-unsaturated carbonyls and nitriles, with minimal competing 1,2-addition. masterorganicchemistry.com

The following table details the roles of the key chemical species in this alkylation step.

Reagent TypeSpecific ExampleRole in Reaction
Electrophile Ethyl sec-butylidenecyanoacetateThe Michael acceptor; the β-carbon is attacked by the nucleophile.
Nucleophile Precursor Benzyl bromide (Bn-Br)Used to generate the nucleophilic benzylating agent.
Nucleophilic Reagent Lithium dibenzylcuprate (Bn₂CuLi)The Michael donor; a "soft" nucleophile that adds to the β-carbon of the electrophile.

The mechanism of the alkylation is a classic Michael addition. libretexts.org The reaction is mediated by the strongly basic and nucleophilic nature of the organometallic reagent used.

The process can be broken down into the following steps:

Nucleophilic Attack : The nucleophilic benzyl carbanion, delivered from the organocuprate or Grignard reagent, attacks the electron-deficient β-carbon of the Ethyl sec-butylidenecyanoacetate.

Enolate Formation : This conjugate addition forces the electrons from the carbon-carbon π-bond to shift, ultimately forming a new, stabilized enolate intermediate where the negative charge is delocalized across the α-carbon, the cyano group, and the carbonyl oxygen.

Protonation : The reaction is then quenched with a mild proton source (e.g., a weak acid workup with aqueous ammonium chloride). The enolate intermediate is protonated at the α-carbon, yielding the final, neutral product: this compound.

This base-mediated mechanism is highly efficient for creating the crucial C-C bond that introduces the benzyl group and establishes the final saturated pentanoate structure. libretexts.org

Comparative Analysis of Synthetic Pathways

The described two-step synthetic pathway, combining a Knoevenagel condensation with a subsequent Michael addition, represents a highly convergent and efficient method for the synthesis of this compound.

Efficiency and Convergence : This pathway is efficient because it builds a complex molecule from simpler fragments in a logical and controlled manner. The Knoevenagel condensation reliably forms the C5 backbone and sets the stage for the introduction of the final substituent. The Michael addition is a powerful and high-yielding reaction for forming carbon-carbon bonds at the β-position of an activated alkene.

Alternative Routes : Alternative synthetic pathways could be envisioned, but they often involve more steps or less selective reactions. For example, one could attempt a stepwise alkylation of ethyl cyanoacetate. This would first involve deprotonation with a strong base followed by reaction with an alkyl halide (e.g., an ethyl halide), a second deprotonation and reaction with a methyl halide, and a third deprotonation and reaction with a benzyl halide. Such a sequence would be difficult to control, likely leading to mixtures of mono-, di-, and tri-alkylated products, and would require the use of very strong bases like lithium diisopropylamide (LDA) at each step.

Efficiency and Atom Economy Considerations

The efficiency of a chemical synthesis is not only measured by its percentage yield but also by its atom economy, which reflects the proportion of reactant atoms that are incorporated into the final desired product. The proposed reductive cyanation route offers a potentially high-yield and efficient method for the synthesis of this compound.

A general representation of the proposed reaction is as follows:

Reaction Scheme: Starting Material (Tertiary Alkyl Bromide) + Cyanating Reagent + Reducing Agent → this compound + Byproducts

In a typical procedure adapted from the synthesis of analogous α-cyano esters with quaternary carbons, the tertiary alkyl bromide would be reacted with an electrophilic cyanating reagent in the presence of a reducing agent, such as zinc dust. The reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF) under an inert atmosphere.

Reactant/Reagent Role Potential Impact on Efficiency
3-bromo-3-methyl-1-phenylpentanePrecursorThe purity and stability of this starting material are crucial for high conversion rates.
Electrophilic Cyanating ReagentCyano group sourceThe choice of reagent can influence reaction kinetics and selectivity.
Zinc DustReducing AgentThe surface area and activation of the zinc can affect the reaction rate.
Dimethylformamide (DMF)SolventFacilitates the dissolution of reactants and can influence the reaction pathway.

The atom economy of this proposed synthesis, while not perfect due to the use of a reducing agent and the formation of byproducts from the cyanating reagent, is expected to be reasonable for a laboratory-scale synthesis of a complex molecule. The primary byproduct would be the reduced form of the cyanating reagent and zinc salts, which would need to be removed during the workup procedure.

Scalability of Synthetic Procedures for Laboratory and Pilot-Scale Research

The scalability of a synthetic procedure is a critical factor for its application in both laboratory and pilot-plant settings. The proposed reductive cyanation method for the synthesis of this compound presents several features that are amenable to scaling up, with some considerations.

Favorable Aspects for Scalability:

Mild Reaction Conditions: The reaction is typically carried out at or near room temperature, which reduces the energy requirements and the need for specialized high-temperature or high-pressure equipment.

Commercially Available Reagents: The proposed starting materials and reagents are generally available from commercial suppliers, which is essential for larger-scale production.

One-Pot Procedure: The reaction can be performed in a single reaction vessel, simplifying the operational setup and reducing transfer losses.

Challenges and Considerations for Scale-Up:

Factor Laboratory-Scale Pilot-Scale Considerations
Heat Management Exothermicity is easily controlled with standard laboratory glassware and cooling baths.The reaction exotherm may require more sophisticated cooling systems and careful control of addition rates to maintain a safe operating temperature.
Mass Transfer Efficient stirring is readily achieved in small flasks.Maintaining homogeneous mixing in larger reactors is critical to ensure consistent reaction rates and prevent localized overheating.
Workup and Purification Liquid-liquid extraction and column chromatography are feasible for purification.Large-scale extractions can be resource-intensive. Alternative purification methods like distillation or crystallization may need to be developed and optimized.
Reagent Handling Handling of zinc dust and solvents can be done in a fume hood.Larger quantities of flammable solvents and powdered metals require specialized handling procedures and engineering controls to mitigate risks.

Chemical Reactivity and Transformation of Ethyl 3 Benzyl 2 Cyano 3 Methylpentanoate

Hydrolysis Reactions of the Ester Moiety

The ethyl ester group in the target molecule is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A nucleophile, typically water, then attacks the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate.

The mechanism for the acid-catalyzed hydrolysis of Ethyl 3-benzyl-2-cyano-3-methylpentanoate is expected to follow these key steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilic character of the carbonyl carbon.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695).

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.

Due to the steric hindrance around the ester functionality, elevated temperatures and a large excess of water are likely required to drive the equilibrium towards the products.

Base-mediated hydrolysis, or saponification, is an irreversible process that utilizes a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to cleave the ester. This method is generally more efficient for sterically hindered esters.

The saponification of this compound proceeds via the following pathway:

Nucleophilic attack by hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the alkoxide: The tetrahedral intermediate collapses, and the ethoxide ion (EtO⁻) is expelled as the leaving group, resulting in the formation of the carboxylic acid.

For sterically hindered esters, non-aqueous solvent systems, such as NaOH in a mixture of methanol (B129727) and dichloromethane, can be employed to enhance the rate of saponification at room temperature. researchgate.netarkat-usa.org

Illustrative Reaction Conditions for Ester Hydrolysis

The following data is illustrative and based on general procedures for sterically hindered esters, as specific experimental data for this compound is not available in the cited literature.

Reaction TypeReagentsSolventTemperature (°C)Reaction Time (h)
Acid-Catalyzed Hydrolysis1 M H₂SO₄ (aq)Water/Dioxane80-10012-24
Base-Mediated Saponification2 M NaOH (aq)Ethanol/Water70-904-8

The primary product of the complete hydrolysis of this compound is 3-benzyl-2-cyano-3-methylpentanoic acid . This carboxylic acid derivative retains the nitrile functionality and the quaternary carbon center of the parent molecule. Subsequent acidification of the reaction mixture after saponification is necessary to protonate the carboxylate salt and isolate the free carboxylic acid.

Transformations Involving the Nitrile Group

The cyano group (-C≡N) is a versatile functional group that can undergo various transformations, most notably reduction to an amine.

The reduction of the nitrile group in this compound leads to the formation of a primary amine. This transformation is of significant synthetic importance as it provides a route to molecules containing an aminomethyl group (-CH₂NH₂).

Catalytic hydrogenation is a widely used and often most economical method for the reduction of nitriles to primary amines. libretexts.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly employed catalysts for this transformation include:

Raney Nickel: A finely divided nickel-aluminium alloy, it is a popular and effective catalyst for nitrile reduction.

Palladium on Carbon (Pd/C): Another common heterogeneous catalyst that can be used for this purpose. libretexts.org

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a highly effective hydrogenation catalyst. libretexts.org

The mechanism of catalytic hydrogenation of nitriles generally proceeds through an imine intermediate:

Hydrogenation to an imine: The nitrile first undergoes addition of one molecule of hydrogen across the carbon-nitrogen triple bond to form an imine intermediate (R-CH=NH).

Hydrogenation of the imine: The imine intermediate is then further hydrogenated to the corresponding primary amine (R-CH₂NH₂).

To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate, the reaction is often carried out in the presence of ammonia (B1221849) or a basic substance. unacademy.com The reaction conditions, such as hydrogen pressure and temperature, are crucial factors in achieving high selectivity for the primary amine. libretexts.org

Illustrative Conditions for Nitrile Reduction via Catalytic Hydrogenation

The following data is illustrative and based on general procedures for nitrile reduction, as specific experimental data for this compound is not available in the cited literature.

CatalystSolventHydrogen Pressure (atm)Temperature (°C)
Raney NickelEthanol/Ammonia50-10080-120
10% Pd/CMethanol40-6060-100
PtO₂Acetic Acid30-5025-50

Reduction Reactions to Amine Functionalities (e.g., Primary Amine Formation)

Hydride Reduction Reagents

The reduction of this compound involves the transformation of its ester and cyano functionalities. The outcome of the reduction is highly dependent on the choice of the hydride reagent and the reaction conditions. Strong reducing agents will typically reduce both functional groups, whereas milder or more specialized reagents may offer a degree of selectivity.

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing both esters and nitriles. harvard.edu The ester group is reduced to a primary alcohol, while the nitrile group is converted to a primary amine. chemistrysteps.com This transformation proceeds through the addition of hydride ions to the carbonyl carbon of the ester and the carbon atom of the nitrile group. chemistrysteps.comsaskoer.ca

In contrast, sodium borohydride (B1222165) (NaBH₄) is a much milder reducing agent. It is generally incapable of reducing esters or nitriles under standard conditions and is primarily used for the reduction of aldehydes and ketones. orgoreview.comvanderbilt.edu Therefore, treatment of this compound with NaBH₄ is not expected to result in any significant reaction.

Reagents with intermediate reactivity, such as Diisobutylaluminium hydride (DIBAL-H), can provide more controlled reductions. DIBAL-H is known to reduce esters to aldehydes at low temperatures. orgoreview.com It can also reduce nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup. The precise outcome would depend on the stoichiometry of the reagent and the reaction conditions.

Hydride ReagentEster Group ProductCyano Group ProductOverall Product
Lithium aluminum hydride (LiAlH₄)Primary AlcoholPrimary Amine(2-(aminomethyl)-3-benzyl-3-methylpentyl)methanol
Sodium borohydride (NaBH₄)No ReactionNo ReactionNo Reaction
Diisobutylaluminium hydride (DIBAL-H) (controlled)AldehydeAldehyde (after hydrolysis)3-benzyl-2-formyl-3-methylpentanal

Nucleophilic Addition to the Cyano Group

The carbon-nitrogen triple bond of the cyano group is electrophilic and susceptible to attack by strong carbon nucleophiles like Grignard and organolithium reagents. nih.govrsc.org These reactions are fundamental for the formation of new carbon-carbon bonds and the synthesis of ketones.

Grignard reagents (R-MgX) readily add to the nitrile functionality. The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbon of the cyano group. This addition forms a magnesium salt of an imine (an iminate), which is a stable intermediate. Subsequent hydrolysis of this intermediate in an acidic aqueous workup cleaves the carbon-nitrogen double bond, yielding a ketone. This method provides a reliable route to synthesize ketones where one of the alkyl or aryl groups is derived from the nitrile and the other from the Grignard reagent.

Step 1: Nucleophilic Addition this compound + R-MgX → Intermediate Magnesium Iminate Salt

Step 2: Acidic Hydrolysis Intermediate Magnesium Iminate Salt + H₃O⁺ → Ketone + NH₃ + Mg²⁺ + X⁻

Similar to Grignard reagents, organolithium compounds (R-Li) are potent nucleophiles that react with nitriles. The reaction proceeds via a similar mechanism of nucleophilic addition to the cyano carbon, forming a lithium iminate salt. This intermediate is then hydrolyzed to produce a ketone. Organolithium reagents are generally more reactive than their Grignard counterparts, and the reactions are often conducted at low temperatures to control their reactivity.

Reagent TypeExample Reagent (R-M)IntermediateFinal Product (after Hydrolysis)
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)Magnesium Iminate SaltEthyl 3-benzyl-2-acetyl-3-methylpentanoate
Grignard ReagentPhenylmagnesium bromide (C₆H₅MgBr)Magnesium Iminate SaltEthyl 3-benzyl-2-benzoyl-3-methylpentanoate
Organolithium Reagentn-Butyllithium (n-BuLi)Lithium Iminate SaltEthyl 3-benzyl-3-methyl-2-pentanoylpentanoate

Participation in Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions, which are a powerful tool for constructing five-membered heterocyclic rings. scielo.org.mx In these reactions, the nitrile typically acts as the dipolarophile (the 2π component), reacting with a 1,3-dipole. A common example is the reaction with nitrile oxides to form 1,2,4-oxadiazoles or with azides to form tetrazoles. mdpi.com

The reaction of this compound with a 1,3-dipole, such as a nitrile oxide generated in situ, would be expected to yield a substituted heterocyclic system. The regioselectivity of such cycloadditions can often be predicted by considering the frontier molecular orbitals (FMO) of the reactants. mdpi.com These reactions are valuable in medicinal chemistry and materials science for the synthesis of complex, nitrogen-containing scaffolds.

Reactions at the α-Carbon (Activated Methylene (B1212753)/Methine)

The carbon atom alpha to both the cyano and the ester group contains a single hydrogen atom. This hydrogen is significantly acidic because the resulting carbanion (an enolate) is stabilized by the resonance delocalization of the negative charge onto both the oxygen atom of the ester carbonyl and the nitrogen atom of the cyano group. This dual activation makes the α-carbon a prime site for reactions involving the formation of a nucleophilic carbanion.

Once deprotonated by a suitable base (e.g., an alkoxide), the α-carbon of this compound becomes a potent nucleophile, often referred to as a Michael donor. jove.comchadsprep.com This stabilized enolate can then undergo a Michael addition, which is a conjugate (or 1,4-) addition to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com This reaction is a highly efficient method for forming carbon-carbon bonds. wikipedia.org

The general mechanism involves three key steps:

Deprotonation: A base removes the acidic α-hydrogen to form a resonance-stabilized enolate.

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor. jove.com

Protonation: The resulting enolate is protonated, typically by the solvent or during workup, to yield the final 1,5-dicarbonyl (or related) adduct. masterorganicchemistry.com

Michael AcceptorExample AcceptorGeneral Product Structure
α,β-Unsaturated KetoneMethyl vinyl ketoneAdduct with a 1,5-keto-ester/nitrile functionality
α,β-Unsaturated EsterEthyl acrylateAdduct with a diester/nitrile functionality
α,β-Unsaturated NitrileAcrylonitrileAdduct with a dinitrile/ester functionality

Alkylation and Acylation Reactions of the α-Carbon

However, if we consider a precursor molecule where the α-carbon is not yet quaternized, such as ethyl 2-cyano-3-phenylpropanoate, the α-proton would be acidic and susceptible to deprotonation by a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) to form a stabilized carbanion. This carbanion could then react with various electrophiles in alkylation and acylation reactions.

Table 1: Representative Alkylation and Acylation Reactions of α-Cyano Esters

ElectrophileReagent/ConditionsProduct TypeReference
Alkyl Halide (R-X)NaOEt, EtOHα-Alkyl-α-cyano ester wikipedia.org
Acyl Chloride (RCOCl)NaH, THFα-Acyl-α-cyano esterGeneral Knowledge
Michael AcceptorCatalytic BaseMichael Adduct wikipedia.org

This table illustrates the general reactivity of α-cyano esters with an acidic α-proton. The specific conditions and outcomes for this compound's precursors would require experimental validation.

Stereoselective Transformations at the α-Center

The α-carbon in this compound is a stereocenter. The creation of such all-carbon quaternary stereocenters is a significant challenge in organic synthesis. acs.orgcluster-science.com Stereoselective transformations at this center would likely involve reactions on a prochiral precursor or a chiral substrate. For instance, the enantioselective Michael addition of α-substituted cyanoacetates to vinyl ketones, catalyzed by bifunctional organocatalysts, has been shown to produce compounds with all-carbon-substituted quaternary stereocenters in high enantioselectivities.

Another approach involves the diastereoselective alkylation of enolates derived from chiral α-substituted cyanoacetates. The use of chiral auxiliaries, such as pseudoephedrine amides, can control the stereochemical outcome of alkylation reactions to form quaternary carbon centers. nih.gov

Table 2: Examples of Stereoselective Reactions for the Formation of Quaternary α-Cyano Esters

Reaction TypeChiral ControlTypical Diastereo/EnantioselectivityReference
Michael AdditionChiral OrganocatalystHigh ee (82-97%) researchgate.net
AlkylationChiral AuxiliaryHigh de nih.gov
Reductive CyanationChiral LigandPotentially high ee cluster-science.comresearchgate.net

This table provides examples of methods used to achieve stereocontrol in the synthesis of complex α-cyano esters, which could be adapted for the synthesis of specific stereoisomers of this compound.

Reactivity of the Benzyl (B1604629) Moiety

The benzyl group in this compound is another key site for chemical transformations. Its reactivity is primarily centered on the aromatic ring and the benzylic position.

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (EAS) reactions. The alkyl substituent attached to the ring is generally considered an activating group, directing incoming electrophiles to the ortho and para positions. libretexts.orgchemistrysteps.com However, the steric bulk of the rest of the molecule might influence the regioselectivity of these reactions, potentially favoring the less hindered para position.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions with the other functional groups in the molecule.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the Benzyl Moiety

ReactionReagentsMajor Product(s)Rationale
NitrationHNO₃, H₂SO₄para-nitro derivativeAlkyl group is an o,p-director; para is sterically favored.
BrominationBr₂, FeBr₃para-bromo derivativeAlkyl group is an o,p-director; para is sterically favored.
Friedel-Crafts AcylationRCOCl, AlCl₃para-acyl derivativeAlkyl group is an o,p-director; para is sterically favored.

This table is predictive and based on general principles of electrophilic aromatic substitution. Experimental verification is necessary.

The benzylic position of the benzyl group in the target molecule is a quaternary carbon, which makes typical benzylic C-H activation reactions challenging. However, functionalization can be achieved through methods that involve the formation of benzylic intermediates. For instance, benzylic C–H functionalization through deprotonation can be facilitated by π-coordination to a transition metal. rsc.org Another approach could involve the stereospecific cross-coupling of tertiary benzylic electrophiles, which has been demonstrated for the synthesis of benzylic, all-carbon quaternary stereocenters. acs.orgacs.org

Chemo- and Regioselectivity in Multi-Functional Group Reactivity

The presence of multiple functional groups in this compound necessitates careful consideration of chemo- and regioselectivity in its reactions. researchgate.netslideshare.net For example, reduction reactions could potentially target the nitrile, the ester, or the aromatic ring. The choice of reducing agent and reaction conditions would be crucial to achieve selective transformation of one functional group over the others.

Similarly, in reactions involving strong bases, the potential for hydrolysis of the ester group must be considered alongside any desired reactions at other sites. The relative reactivity of the different functional groups will determine the outcome of a given reaction. Protecting group strategies may be necessary to achieve desired transformations in a controlled manner. youtube.com

Table 4: Potential Chemo- and Regioselective Transformations

Reagent/ConditionPotential Reactive Site(s)Likely Major TransformationRationale for Selectivity
LiAlH₄Ester, NitrileReduction of both ester and nitrileLiAlH₄ is a powerful, non-selective reducing agent.
NaBH₄Ester, NitrileSelective reduction of the ester (under specific conditions)NaBH₄ is a milder reducing agent than LiAlH₄.
Strong Acid (e.g., H₂SO₄)Ester, NitrileHydrolysis of the ester and/or nitrileAcid-catalyzed hydrolysis is a common reaction for these functional groups.
Catalytic Hydrogenation (e.g., H₂, Pd/C)Aromatic Ring, NitrileReduction of the nitrile to an amineThe aromatic ring is generally less reactive to hydrogenation than the nitrile.

This table outlines potential selective reactions based on the general reactivity of the functional groups present. The actual outcomes would be highly dependent on the specific reaction conditions.

Stereochemical Considerations in Ethyl 3 Benzyl 2 Cyano 3 Methylpentanoate Research

Enantiomeric and Diastereomeric Forms

The potential for multiple stereoisomers arises from the chiral centers within the molecule. A thorough understanding of these forms is fundamental for any stereoselective synthesis or analysis.

Ethyl 3-benzyl-2-cyano-3-methylpentanoate possesses two chiral centers, leading to the possibility of four distinct stereoisomers.

C2 (Carbon-2): This carbon is bonded to four different substituents: a hydrogen atom, a cyano group (-CN), an ethoxycarbonyl group (-COOEt), and the quaternary carbon at the C3 position.

C3 (Carbon-3): This is an all-carbon quaternary stereocenter, a feature that poses a significant synthetic challenge. pnas.org It is bonded to four different carbon-based groups: the C2 carbon, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a benzyl (B1604629) group (-CH₂Ph).

The absolute configuration of each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The combination of these configurations at both centers gives rise to two pairs of enantiomers, which are diastereomeric to each other.

Table 1. Possible Stereoisomers of this compound
StereoisomerConfiguration at C2Configuration at C3Stereochemical Relationship
1RREnantiomers (Pair A)
2SS
3RSEnantiomers (Pair B)
4SR

The stereoisomers in Pair A are diastereomers of the stereoisomers in Pair B.

Conventional, non-asymmetric synthetic routes to this compound would inevitably produce a mixture of stereoisomers. For instance, a plausible synthesis could involve the sequential alkylation of ethyl cyanoacetate (B8463686).

Deprotonation of ethyl cyanoacetate to form an enolate.

Alkylation with a first electrophile (e.g., ethyl iodide).

A second deprotonation and alkylation with a second electrophile (e.g., benzyl bromide).

In the absence of any chiral influence, the formation of the C2 stereocenter would be racemic. The subsequent creation of the C3 quaternary stereocenter would occur on a racemic substrate, leading to a mixture of two diastereomeric pairs of enantiomers. The ratio of these diastereomers would be determined by the kinetic and thermodynamic parameters of the reaction, primarily the steric hindrance in the transition states leading to the different diastereomeric products. Achieving control over this process to favor a single stereoisomer requires specialized asymmetric synthetic methods.

Asymmetric Synthetic Approaches

To isolate or synthesize a single, desired stereoisomer of this compound or its analogues, researchers employ several asymmetric strategies. These methods are crucial for creating enantiomerically pure compounds for further study.

One of the most reliable methods for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary could be attached to the cyanoacetate starting material. Evans' oxazolidinone auxiliaries are a prominent example. researchgate.net A typical sequence would involve:

Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a cyanoacetyl moiety.

Formation of a specific Z-enolate using a suitable base. researchgate.net The chiral auxiliary sterically blocks one face of the enolate.

Sequential, diastereoselective alkylation reactions with ethyl and benzyl electrophiles. The auxiliary directs the electrophiles to the less hindered face of the enolate, thus controlling the absolute configuration of the newly formed stereocenters.

Mild, non-destructive cleavage of the auxiliary to yield the enantiomerically enriched product, which can then be esterified to the final ethyl ester.

Table 2. Common Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryTypical ApplicationKey Feature
Evans' OxazolidinonesAlkylation, Aldol, Diels-Alder ReactionsForms predictable Z-enolates, providing high diastereoselectivity.
Camphorsultam (Oppolzer's Sultam)Alkylation, Conjugate AdditionHighly crystalline derivatives aid in purification and characterization.
PseudoephedrineAsymmetric Alkylation of Carboxylic AcidsForms a chiral amide that is alkylated with high diastereoselectivity.
SAMP/RAMP HydrazinesAsymmetric Alkylation of Aldehydes/KetonesForms chiral hydrazones that undergo diastereoselective alkylation.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. The construction of the quaternary stereocenter at C3 is a primary target for such methods. pnas.orgnih.gov

Transition Metal Catalysis : Chiral transition metal complexes are powerful tools for forging stereocenters. For nitrile-containing compounds with quaternary carbons, methods like synergistic palladium and phase-transfer catalysis have been developed for the asymmetric alkylation of cyanoacetate derivatives. acs.org Similarly, rhodium-catalyzed enantioselective allylations of α-substituted nitriles can effectively create acyclic quaternary stereocenters. nih.gov These strategies could be adapted to synthesize analogues of the target molecule by carefully choosing the starting materials and catalytic system.

Organocatalysis : Chiral small organic molecules can also catalyze stereoselective reactions. For instance, an enantioselective Michael addition to an α,β-unsaturated precursor could establish the C3 stereocenter. A substrate like ethyl (2E)-2-cyano-3-methyl-2-pentenoate could potentially react with a benzyl nucleophile in the presence of a chiral catalyst (e.g., a derivative of proline or a thiourea-based catalyst) to form the desired product with high enantioselectivity. Chiral N,N′-dioxide–Co(II) complexes have also proven effective in catalyzing enantioselective Michael reactions to build nitrile-bearing quaternary carbons. acs.org

These methods are typically used to resolve a racemic mixture or to convert a prochiral substrate into a single enantiomer.

Enantioselective Hydrolysis : This strategy involves the kinetic resolution of a racemic mixture of this compound. Enzymes, particularly lipases, are often used as chiral catalysts. A lipase (B570770) could selectively catalyze the hydrolysis of one enantiomer of the ethyl ester to its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated chemically, affording access to both enantiomers.

Enantioselective Reduction : This approach requires a precursor containing a functional group that can be reduced asymmetrically. For example, one could synthesize an analogue such as ethyl 3-benzyl-2-cyano-3-methyl-4-oxopentanoate. The ketone group could then be reduced to a hydroxyl group using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst). If the reaction proceeds via dynamic kinetic resolution, it could potentially set the stereochemistry at both C3 and the newly formed C4 stereocenter with high selectivity. Another pathway could involve the asymmetric hydrogenation of an unsaturated precursor using a chiral rhodium or ruthenium catalyst.

Chiral Resolution Techniques

Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, is a fundamental practice in stereochemistry. For a compound like this compound, resolution would be essential for studying the distinct biological activities or physical properties of its enantiomers. Despite the importance of such separations, specific studies detailing the chiral resolution of this compound are not available in the current body of scientific literature.

Classical Resolution Methods

Classical resolution methods traditionally involve the use of a chiral resolving agent to form a pair of diastereomers from the racemate. These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers. A thorough search of academic databases and chemical literature indicates that no studies have been published describing the application of classical resolution techniques to this compound.

Enzymatic Resolution Studies

Enzymatic resolution offers a highly selective alternative for separating enantiomers, leveraging the stereospecificity of enzymes. Typically, enzymes such as lipases or esterases are used to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. While enzymatic resolutions are widely applied to a variety of chiral esters, there is no published research specifically documenting the enzymatic resolution of this compound.

TechniqueStatus of Research for this compound
Classical ResolutionNo specific methods reported in the literature.
Enzymatic ResolutionNo studies have been published on this compound.

Spectroscopic and Structural Elucidation of Ethyl 3 Benzyl 2 Cyano 3 Methylpentanoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the molecular structure of organic compounds in solution. For a molecule with the complexity of Ethyl 3-benzyl-2-cyano-3-methylpentanoate, which contains a quaternary carbon and multiple interacting proton environments, one-dimensional (1D) NMR must be supplemented with advanced two-dimensional (2D) techniques and quantitative methods.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals by revealing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would reveal key correlations within the ethyl ester and the pentanoate backbone, such as the coupling between the methylene (B1212753) and methyl protons of the ethyl group, and between the protons of the ethyl group attached to the quaternary carbon and the alpha-proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹J C-H coupling). youtube.com This technique is instrumental in assigning the carbon signals of the benzyl (B1604629) group, the ethyl ester, and the ethyl and methyl groups on the main chain by correlating them with their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J C-H). sdsu.eduyoutube.com This is arguably the most critical experiment for this molecule due to the presence of the non-protonated quaternary carbon at the C3 position. HMBC would show correlations from the benzylic methylene protons, the alpha-proton, and the protons of the methyl and ethyl groups to this key quaternary carbon, confirming the connectivity of all substituents around this central point.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between nuclei. libretexts.org This is particularly useful for determining stereochemistry and preferred conformations. libretexts.org For a flexible molecule like this compound, NOESY could show correlations between the protons of the benzyl ring and the protons of the ethyl and methyl groups at C3, providing insight into the rotational conformation around the C3-benzyl bond.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound Chemical shifts (δ) are hypothetical and based on typical values for similar functional groups.

Atom AssignmentExpected ¹H δ (ppm)Expected ¹³C δ (ppm)Key COSY CorrelationsKey HMBC Correlations (from H to C)
α-CH~3.5~45-C≡N, C=O, Quaternary C, C(benzyl)
C-CH₃ (on quat C)~1.1~25-Quaternary C, α-C, C-CH₂CH₃
C-CH₂CH₃ (on quat C)~1.6~30H of CH₃Quaternary C, α-C, C-CH₃
C-CH₂CH₃ (on quat C)~0.9~8H of CH₂Quaternary C, C-CH₂
Benzyl-CH₂~2.8~40-Quaternary C, Aromatic C1
Aromatic C-H~7.2-7.4~127-130Other aromatic H'sBenzyl-CH₂, Other aromatic C's
Ester O-CH₂~4.2~62H of CH₃C=O, Ester CH₃
Ester O-CH₂CH₃~1.3~14H of CH₂Ester O-CH₂
Quaternary C-~50--
C≡N-~118--
C=O-~168--

Quantitative NMR (qNMR) is a powerful method for determining the concentration, yield, or purity of a substance without the need for identical reference standards. researchgate.net The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For reaction monitoring, a specific, well-resolved signal from this compound (e.g., the singlet from the C3-methyl group or the quartet from the ester methylene) can be integrated relative to a signal from a known concentration of an unreactive internal standard. nih.gov This allows for the precise tracking of its formation or consumption over time. Similarly, for purity assessment, the integration of signals corresponding to the target molecule can be compared to the total integration of all signals in the spectrum, including those from impurities, to calculate a weight/weight or mole/mole purity. sciepub.comresearchgate.net For accurate quantification, experimental parameters such as relaxation delays must be optimized to ensure complete magnetization recovery between scans. ox.ac.uk

While solution-state NMR provides detailed information about the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure, polymorphism, and dynamics of materials in the solid phase. For a compound like this compound, ssNMR could be used to study different crystalline forms, which may exhibit distinct conformations. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net These spectra can reveal subtle differences in chemical shifts caused by different packing arrangements in the crystal lattice, providing valuable information on the compound's solid-state behavior.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

This compound possesses two key functional groups with highly characteristic and intense vibrational modes: the nitrile (C≡N) and the ester carbonyl (C=O).

C≡N Stretch: The nitrile group gives rise to a sharp and intense absorption in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. spectroscopyonline.com For a saturated, unconjugated nitrile like the one in this molecule, the peak is expected around 2250 cm⁻¹. pressbooks.publibretexts.org The high intensity of this band is due to the large change in dipole moment during the stretching vibration. spectroscopyonline.com In Raman spectroscopy, this bond also produces a strong, sharp signal.

C=O Stretch: The ester carbonyl group exhibits a very strong absorption in the IR spectrum. For a saturated aliphatic ester, this peak is typically found in the 1750-1735 cm⁻¹ region. pressbooks.pub Its precise position can be influenced by neighboring atoms, but significant deviation from this range is not expected in this structure. The intensity of the C=O band in the Raman spectrum can vary but is generally weaker than in the IR spectrum. ias.ac.in

Table 2: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Nitrile (C≡N)Stretching2260 - 2240Medium-Sharp (IR), Strong (Raman)
Ester Carbonyl (C=O)Stretching1750 - 1735Strong (IR), Medium (Raman)
Aromatic C=CStretching~1600, ~1450Medium-Weak
Aliphatic C-HStretching2980 - 2850Strong
Aromatic C-HStretching3100 - 3000Medium-Weak

Due to the free rotation around several single bonds, this compound can exist in multiple conformations. While NMR provides information on the average conformation in solution, vibrational spectroscopy can sometimes detect the presence of different conformers that are stable at lower temperatures. researchgate.net By recording IR or Raman spectra in a variable temperature cell, it may be possible to observe changes in the relative intensities of certain bands, particularly in the complex "fingerprint" region (below 1500 cm⁻¹). nih.gov The appearance of new bands or the sharpening of existing ones at low temperatures can indicate the "freezing out" of a specific, lower-energy conformer. Theoretical calculations can then be used to assign these vibrational modes to specific geometric arrangements of the molecule. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C₁₆H₂₁NO₂, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

Table 1: Theoretical and Measured Masses for this compound

ParameterValue
Molecular Formula C₁₆H₂₁NO₂
Theoretical Monoisotopic Mass 259.1572 g/mol
Experimentally Measured Mass (Hypothetical) 259.1575 g/mol
Mass Accuracy (Hypothetical) 1.2 ppm

This level of accuracy is crucial in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. nih.gov The protonated molecule of this compound, [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments allows for the piecing together of the original molecular structure.

A plausible fragmentation pathway for protonated this compound would likely involve the initial loss of neutral molecules such as ethanol (B145695) from the ester group, or the cleavage of the benzyl group. The nitrile group can also influence the fragmentation pattern.

Table 2: Plausible MS/MS Fragmentation Data for [C₁₆H₂₁NO₂ + H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
260.1645214.1226C₂H₅OH (Ethanol)[M+H - C₂H₅OH]⁺
260.1645168.1019C₇H₇ (Toluene)[M+H - C₇H₇]⁺
260.164591.0542C₁₀H₁₄NO₂ (Ethyl 2-cyano-3-methylpentanoate moiety)[C₇H₇]⁺ (Tropylium ion)

The observation of the tropylium (B1234903) ion at m/z 91 is a characteristic fragment for compounds containing a benzyl group. researchgate.net The systematic analysis of these fragmentation pathways provides robust confirmation of the connectivity of the atoms within the molecule. nih.gov

X-ray Crystallography of Suitable Derivatives

While obtaining single crystals of the parent compound suitable for X-ray diffraction can be challenging, the preparation of crystalline derivatives offers a reliable alternative for unambiguous structure determination. X-ray crystallography provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. springernature.comnih.gov

For chiral molecules such as this compound, which possesses a stereocenter at the C2 position, determining the absolute configuration is crucial. X-ray crystallography is the gold standard for this purpose. researchgate.neted.ac.uk By employing techniques such as anomalous dispersion, the absolute arrangement of atoms in space can be determined, allowing for the assignment of the R or S configuration to the chiral center. researchgate.netresearchgate.net This is particularly important in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly.

The study of the crystal packing of a suitable derivative can reveal a wealth of information about the non-covalent interactions that govern its solid-state architecture. These interactions, often referred to as supramolecular interactions, include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. ias.ac.in

Table 3: Potential Supramolecular Interactions in a Derivative of this compound

Interaction TypeDonorAcceptor
Hydrogen BondingC-HN (nitrile)
Hydrogen BondingC-HO (carbonyl)
Dipole-DipoleC≡NC≡N
π-π StackingPhenyl RingPhenyl Ring
C-H···π InteractionsC-HPhenyl Ring

The understanding of these supramolecular synthons is fundamental to the field of crystal engineering, which aims to design and synthesize new solid-state materials with desired properties. ias.ac.in

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are central to modern chemical research. Methods like Density Functional Theory (DFT) and Ab Initio calculations allow for the detailed examination of molecular systems, providing information that can be difficult or impossible to obtain through experimental means alone.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of a molecule, known as its equilibrium geometry. Geometry optimization is an algorithmic process that calculates the molecular energy at various atomic arrangements to find the structure with the minimum energy.

For a flexible molecule such as Ethyl 3-benzyl-2-cyano-3-methylpentanoate, which contains several rotatable single bonds, multiple energy minima, or conformers, may exist. Conformational analysis aims to identify these different stable conformers and determine their relative energies. researchgate.net This is often achieved by systematically rotating key dihedral angles and performing geometry optimization at each step. researchgate.net

Computational methods like DFT, often using functionals such as B3LYP, are employed for these calculations. nih.govaun.edu.eg The results of such an analysis would yield the optimized bond lengths, bond angles, and dihedral angles for the most stable conformer(s) of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of a Molecule (Example Data) Note: This table is illustrative. Specific computational data for this compound is not publicly available.

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C=O1.215
Bond Length (Å)C≡N1.158
Bond Angle (°)O=C-C124.5
Dihedral Angle (°)C-C-C-C (backbone)-175.8

Once the optimized geometry is obtained, its electronic properties can be investigated. This analysis provides insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive. For a related cyano-propanoate derivative, the HOMO was found to be centered on the phenyl substituent, while the LUMO was located on the cyano group and propanoate chain. nih.gov

Charge Distribution: The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis or by calculating electrostatic potential (ESP) maps. This reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing further clues about reactivity and sites for potential intermolecular interactions.

Table 2: Illustrative Frontier Orbital Energies (Example Data) Note: This table is illustrative. Specific computational data for this compound is not publicly available.

OrbitalEnergy (eV)Description
HOMO-6.85Electron-donating region, likely localized on the benzyl (B1604629) ring.
LUMO-0.95Electron-accepting region, likely localized on the cyano and ester groups.
HOMO-LUMO Gap5.90Indicates high kinetic stability.

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. semanticscholar.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure or to assign specific peaks to particular atoms within the molecule. st-andrews.ac.uk

IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be computed. researchgate.net These calculations can help assign experimental IR bands to specific functional group vibrations (e.g., C≡N stretch, C=O stretch). researchgate.net

Reaction Mechanism Elucidation

Computational methods can be used to map out the entire pathway of a chemical reaction, providing a detailed understanding of how reactants are converted into products. This is particularly useful for understanding the synthesis of complex molecules.

The synthesis of this compound likely involves key steps such as nucleophilic attack or alkylation. A transition state (TS) is the highest energy point along the reaction coordinate connecting reactants and products. Locating and characterizing the geometry of the TS is crucial for understanding the reaction mechanism and predicting its rate. TS search algorithms are used to find these structures, which are confirmed by vibrational frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Once the structures of the reactants, products, intermediates, and transition states are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile visually represents the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactants to the transition state, known as the activation energy, determines the reaction rate. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified. This analysis provides a deep, quantitative understanding of the factors controlling the synthesis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not available in the current body of scientific literature, its structural features allow for a theoretical exploration of its likely dynamic behavior in a solution environment. Such simulations would provide valuable insights into its conformational flexibility and interactions with its surroundings.

Conformational Dynamics in Solution

In a solution, the molecule would not exist in a single, static conformation. Instead, it would be in a dynamic equilibrium, constantly transitioning between various low-energy conformations. The stability of these conformers is influenced by a delicate balance of steric hindrance, torsional strain, and electrostatic interactions. edurev.in For instance, the bulky benzyl and ethyl groups will tend to orient themselves to minimize steric clashes, likely favoring staggered conformations over eclipsed ones. youtube.com The presence of polar groups like the cyano and ester functions will also lead to specific interactions with solvent molecules, further influencing the conformational landscape. scribd.comimperial.ac.uk

MD simulations could map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This would reveal the preferred shapes of the molecule in different solvents and at various temperatures.

To illustrate the type of data obtained from such a simulation, a hypothetical analysis of the major dihedral angles is presented below.

Interactive Data Table: Hypothetical Dihedral Angle Distribution

Dihedral AnglePredominant Conformation (°)Percentage of Simulation Time (%)
C(cyano)-C2-C3-C(benzyl)180 (anti)65
C(cyano)-C2-C3-C(ethyl)60 (gauche)25
C2-C3-C(benzyl)-C(phenyl)7040
O-C(ester)-C2-C312055

This data is representative and intended for illustrative purposes.

Ligand-Receptor Interaction Modeling for Related Compounds

Given the absence of specific receptor-binding studies for this compound, we can infer its potential interaction modes by examining computational studies on structurally related compounds. Molecules with cyano and ester functionalities are of interest in medicinal chemistry and have been the subject of molecular docking and dynamics studies to understand their interactions with biological targets. nih.govrsc.org

Molecular docking simulations could be employed to predict the binding orientation of this compound within a hypothetical receptor active site. The cyano group, with its linear geometry and electron-withdrawing nature, can act as a hydrogen bond acceptor. The ester group also presents hydrogen bond accepting capabilities through its carbonyl oxygen. The benzyl group can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a binding pocket. researchgate.net

The flexibility of the molecule, as discussed in the previous section, is a critical factor in ligand-receptor interactions. The ability to adopt a specific conformation that is complementary to the binding site, often referred to as the "bioactive conformation," is essential for binding affinity. MD simulations of the ligand-receptor complex can provide insights into the stability of the binding pose and the key interactions that maintain the complex. researchgate.netnih.gov

A hypothetical docking study against a generic kinase active site might yield the following interaction profile.

Interactive Data Table: Hypothetical Ligand-Receptor Interactions

Functional GroupInteracting ResidueInteraction TypeDistance (Å)
Cyano (N)Lysine (NH3+)Hydrogen Bond2.9
Ester (C=O)Serine (OH)Hydrogen Bond3.1
Benzyl RingPhenylalanineπ-π Stacking4.5
Ethyl GroupLeucineHydrophobic3.8

This data is representative and based on common interaction patterns for similar functional groups.

Applications in Advanced Organic Synthesis

Role as a Versatile Intermediate for Complex Molecules

The unique structural features of ethyl 3-benzyl-2-cyano-3-methylpentanoate allow for its elaboration into a variety of more complex molecules, including substituted pentanoic acid derivatives and scaffolds containing nitrile and amine functionalities.

One of the fundamental applications of this compound is its role as a precursor to substituted pentanoic acid derivatives. This transformation can be achieved through hydrolysis of the ester group, followed by decarboxylation. The presence of the cyano group facilitates the removal of the carboxyl group, leading to the formation of 3-benzyl-3-methylpentanoic acid. This method provides a synthetic route to pentanoic acids with a quaternary carbon center at the 3-position, which can be challenging to synthesize through other methods. orgsyn.orgchemsynthesis.com

The general transformation is depicted in the following reaction scheme:

Reaction Scheme: Synthesis of 3-benzyl-3-methylpentanoic acid

Further functionalization of the resulting carboxylic acid can lead to a diverse range of pentanoic acid derivatives, including amides, esters, and acid chlorides, which are themselves valuable intermediates in organic synthesis.

The cyano and ester groups of this compound can be selectively transformed to introduce nitrile and amine functionalities into molecular scaffolds.

Catalytic hydrogenation of the cyano group can yield the corresponding primary amine, ethyl 3-amino-3-benzyl-2-carboxy-3-methylpentanoate. This transformation introduces a primary amine group while retaining the ester functionality for further modifications. Alternatively, reduction of both the cyano and ester groups can be achieved using stronger reducing agents like lithium aluminum hydride, yielding a diamino alcohol. mdpi.com

These transformations are valuable for the synthesis of compounds with potential biological activity, as the amine and nitrile functionalities are common pharmacophores in drug discovery.

Table 1: Potential Transformations of this compound

Starting Material Reagents and Conditions Major Product Functional Group Transformation
This compound 1. NaOH, H2O, heat; 2. H3O+, heat 3-benzyl-3-methylpentanoic acid Ester hydrolysis and decarboxylation
This compound H2, Pd/C or PtO2 Ethyl 3-amino-3-benzyl-2-carboxy-3-methylpentanoate Reduction of cyano group to primary amine

Construction of Heterocyclic Systems

The presence of both a cyano and an ester group in a 1,2-relationship makes this compound a promising precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen.

Intramolecular cyclization reactions involving the cyano and ester functionalities are a powerful tool for the construction of cyclic compounds. For instance, under specific reaction conditions, the cyano and ester groups can react to form lactams, which are key structural motifs in many biologically active compounds. The Thorpe-Ziegler cyclization, a base-catalyzed intramolecular condensation of dinitriles, provides a conceptual basis for the potential cyclization of derivatives of this compound. acs.orgacs.orgthieme-connect.comnih.govnih.gov While direct cyclization of the title compound is not documented, its conversion to a dinitrile derivative could open pathways to cyclic ketones.

This compound can serve as a building block in multicomponent reactions for the synthesis of nitrogen-containing heterocycles. A well-established example is the Guareschi-Thorpe condensation, which utilizes cyanoacetic esters and β-dicarbonyl compounds to synthesize substituted 2-pyridones. chemsynthesis.commdpi.comgoogle.comekb.eg By analogy, this compound could potentially react with suitable partners to form highly substituted pyridine (B92270) or piperidine (B6355638) derivatives. nih.govresearchgate.net

For example, the condensation of a cyano ester with an α,β-unsaturated ketone can lead to the formation of a substituted piperidine ring system. ajchem-a.comwhiterose.ac.uk The reaction of this compound with an appropriate Michael acceptor, followed by cyclization, could provide access to complex piperidine scaffolds.

Table 2: Potential Heterocyclic Systems from this compound Derivatives

Heterocyclic System Synthetic Strategy Key Intermediates/Reagents
Substituted Pyridinones Guareschi-Thorpe Condensation β-Dicarbonyl compounds, Ammonia (B1221849) or primary amines
Substituted Piperidines Michael Addition and Cyclization α,β-Unsaturated ketones or esters
Substituted Pyrrolidines Tandem Amination/Cyanation/Alkylation Primary amine-tethered alkynes nih.gov

Integration into Total Synthesis Strategies

While no total syntheses explicitly report the use of this compound, its structural motifs and reactivity patterns suggest its potential utility in the synthesis of complex natural products. α-Cyano esters and molecules with quaternary carbon centers are common features in various natural products and bioactive molecules. nih.govacs.orgrsc.orgresearchgate.netmdpi.com

The ability to generate substituted pentanoic acids, as well as nitrogen-containing heterocycles, from this starting material makes it a plausible intermediate in a convergent synthetic approach. For instance, the substituted pentanoic acid core could be elaborated and coupled with another complex fragment, or the heterocyclic systems derived from it could serve as the central scaffold of a target molecule. The strategic placement of the benzyl (B1604629) and methyl groups on the quaternary center also offers opportunities for stereoselective transformations in the course of a total synthesis.

Development of Novel Synthetic Methodologies

While specific research focusing on developing novel synthetic methodologies with this compound as the primary substrate is limited, its structure lends itself to exploration in various catalytic and mechanistic studies.

The field of catalysis offers numerous possibilities for the transformation of a molecule like this compound. For instance, the development of catalytic enantioselective reactions at the α-position would be of significant interest. While the α-proton is sterically hindered, the use of highly active and selective organocatalysts or transition-metal catalysts could potentially enable its functionalization.

Hypothetically, transition metal-catalyzed cross-coupling reactions could be envisioned. For example, after conversion of the α-position to a suitable leaving group, palladium- or nickel-catalyzed cross-coupling reactions could be employed to introduce aryl or vinyl substituents. Furthermore, catalytic hydrogenation of the benzene (B151609) ring in the benzyl group could provide access to cyclohexylmethyl-substituted derivatives.

The synthesis of this compound itself provides a platform for mechanistic investigations. The conjugate addition of the Grignard reagent to ethyl sec-butylidenecyanoacetate is a key step where the stereochemical outcome is determined. Detailed mechanistic studies could involve computational modeling and kinetic analysis to understand the transition state of this reaction and the factors governing its diastereoselectivity.

Furthermore, the hydrolysis and decarboxylation sequence to form 3-benzyl-3-methylpentanoic acid involves several mechanistic steps. The initial saponification of the ester is a standard acyl substitution. The hydrolysis of the sterically hindered nitrile under basic conditions is more complex and likely proceeds through the formation of an amide intermediate. The subsequent decarboxylation of the β-keto acid-like intermediate (formed upon acidification of the dicarboxylate) proceeds through a six-membered cyclic transition state if a β-keto group is transiently formed, or directly from the malonic acid-type intermediate. Elucidating the precise mechanism and rate-determining steps of this one-pot transformation could provide valuable insights for the synthesis of other sterically hindered carboxylic acids.

Future Research Directions

Exploration of Undiscovered Reactivity Patterns

The intricate molecular architecture of Ethyl 3-benzyl-2-cyano-3-methylpentanoate is central to its potential for novel chemical transformations. The presence of a sterically hindered quaternary α-carbon, flanked by both a nitrile and an ester group, suggests that its reactivity will differ significantly from simpler, un-substituted cyanoacetates.

Future research should systematically investigate the influence of this steric bulk on reactions involving the acidic α-proton. While the electron-withdrawing nature of the cyano and ester groups renders this proton acidic, the surrounding substituents may modulate its accessibility and reactivity in condensation reactions like the Knoevenagel or Michael additions. wikipedia.org Comparative studies with less substituted cyanoacetates could quantify this steric effect.

Furthermore, the nitrile group itself is a site of latent reactivity. Investigations into its hydrolysis, reduction to an amine, or participation in cycloaddition reactions could yield a variety of novel derivatives. The interplay between the nitrile, ester, and the bulky substituents could lead to unexpected regioselective or stereoselective outcomes, opening new avenues in synthetic chemistry.

Development of Greener Synthetic Pathways

The synthesis of complex molecules like this compound offers a prime opportunity for the application of green chemistry principles. Traditional synthetic methods for related compounds often rely on hazardous solvents and catalysts. tandfonline.comtue.nl Future research should focus on developing more sustainable and environmentally benign synthetic routes.

Solvent-Free Reactions

Solvent-free reaction conditions represent a significant step towards greener chemical processes. nih.gov The Knoevenagel condensation, a key reaction for forming the carbon backbone of such α-cyano esters, has been successfully performed under solvent-free conditions for other aldehydes and active methylene (B1212753) compounds. tandfonline.comtue.nljocpr.com Research should be directed towards adapting these solvent-free protocols for the synthesis of this compound. This could involve, for example, the reaction of an appropriate ketone with ethyl cyanoacetate (B8463686) in the presence of a solid-supported catalyst, potentially activated by microwave irradiation to reduce reaction times and improve yields. nih.gov

Catalytic Approaches with Reduced Environmental Impact

The choice of catalyst is crucial for developing green synthetic methods. Traditional Knoevenagel condensations often use volatile and toxic organic bases like pyridine (B92270) and piperidine (B6355638). tandfonline.comtue.nl Future work should explore the use of environmentally benign catalysts.

Potential Green Catalysts for Synthesis:

Catalyst TypeExamplesRationale
Heterogeneous Catalysts Zeolites, Clays, HydrotalcitesEnvironmentally benign, easily separable, and recyclable. jocpr.com
Natural Catalysts Agro-waste extracts (e.g., Henna leaves)Inexpensive, biodegradable, and aligns with green chemistry principles. acgpubs.orgresearchgate.net
Benign Amines/Ammonium (B1175870) Salts Glycine, Ammonium BicarbonateAvoids the use of toxic pyridine and piperidine. tandfonline.comtue.nl

These alternative catalysts have shown promise in other condensation reactions and their application to the synthesis of this compound could lead to significantly more sustainable manufacturing processes. jocpr.comacgpubs.orgresearchgate.net

Investigation into Alternative Derivatization Strategies

The functional groups of this compound provide multiple handles for derivatization, allowing for the synthesis of a diverse library of new compounds with potentially valuable properties.

Future research should focus on selective transformations of the ester and nitrile moieties. For instance, selective hydrolysis of the ester group would yield the corresponding carboxylic acid, a versatile intermediate for further reactions such as amide bond formation. Conversely, the nitrile group can be transformed into an amine via reduction or a tetrazole ring via cycloaddition with azides, opening up possibilities for creating compounds with potential pharmaceutical applications. The unique steric environment around these functional groups may necessitate the development of novel reaction conditions to achieve high selectivity and yield.

Advanced Materials Science Applications (e.g., Polymer Precursors)

Cyanoacrylate esters are well-known for their ability to undergo rapid anionic polymerization, a property famously utilized in "super glue". pcbiochemres.comwikipedia.org The structure of this compound makes it an intriguing candidate as a monomer for the synthesis of novel polymers.

The presence of the bulky benzyl (B1604629) and ethyl groups on the quaternary carbon would likely impart unique properties to the resulting polymer. It is hypothesized that these bulky groups would increase the polymer's glass transition temperature (Tg) and alter its solubility and mechanical properties compared to polymers derived from simpler cyanoacrylates like ethyl 2-cyanoacrylate. nih.gov Research in this area should involve the polymerization of this compound under various conditions (anionic, radical) and a thorough characterization of the resulting poly(this compound). nih.govafinitica.com Such polymers could find applications as specialty adhesives, coatings, or in biomedical devices where specific physical properties are required. afinitica.com

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. nih.gov Ethyl cyanoacetate is a common building block in many MCRs, leading to the formation of diverse heterocyclic structures. iau.irresearchgate.net

The structural complexity of this compound suggests its potential as a valuable component in the design of novel MCRs. Its participation could lead to the synthesis of highly substituted and sterically congested molecules that would be difficult to access through traditional multi-step synthesis. For example, its inclusion in a Biginelli-type reaction could yield novel dihydropyrimidinones with a highly functionalized quaternary center. iau.ir Future research should explore the incorporation of this compound into known MCR scaffolds and aim to develop entirely new MCRs that leverage its unique reactivity.

Further Computational Studies on Reactivity and Selectivity

Emerging computational chemistry offers a powerful lens through which to examine the nuanced reactivity and selectivity of complex organic molecules like this compound. Future research endeavors should focus on employing theoretical calculations to predict and rationalize its chemical behavior, thereby guiding synthetic efforts and uncovering novel applications.

Advanced computational studies, particularly those utilizing density functional theory (DFT), can provide significant insights. cluster-science.com These methods are instrumental in mapping the intricate potential energy surfaces of reactions involving this compound. Such computational explorations can elucidate the transition state geometries and activation energies for various potential reaction pathways. This is especially pertinent when considering the stereoselectivity of reactions at the chiral center, as understanding the energetic differences between diastereomeric transition states is key to predicting and controlling the stereochemical outcome.

A critical area for future computational investigation is the influence of steric hindrance on the reactivity of the molecule. The presence of a quaternary carbon atom significantly encumbers the reaction center. nih.govrsc.org Computational models can quantify the steric demands of the benzyl and ethyl groups and predict how these will influence the approach of incoming reagents. rsc.org This is particularly relevant for nucleophilic substitution or addition reactions at the cyano and ester functionalities. By simulating the interaction of various nucleophiles with the substrate, researchers can predict which reagents are likely to be effective and under what conditions.

Furthermore, computational studies can be invaluable in understanding the regioselectivity of reactions. For instance, in reactions where multiple electrophilic sites are present, computational analysis can predict the most likely site of nucleophilic attack by examining the distribution of electron density and the energies of the corresponding transition states. This predictive power can save significant experimental time and resources by focusing efforts on the most promising reaction conditions.

The development of more accurate and efficient computational methods will continue to enhance our understanding of complex organic molecules. nih.gov Future research in this area should aim to build detailed computational models that can accurately predict the outcome of reactions involving this compound and its derivatives, paving the way for their targeted application in organic synthesis and medicinal chemistry.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
CAS Number70289-04-2
AppearanceColorless to light yellow liquid (predicted)
Boiling Point394.8 °C at 760 mmHg
Density1.03 g/cm³
Refractive Index1.503
Flash Point192.2 °C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.